N~2~-(3,4-dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide
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Description
The compound is a complex organic molecule with several functional groups. It contains two aromatic rings, one with two methoxy (OCH3) groups and the other with a single methoxy group. It also has a methylsulfonyl (SO2CH3) group and a glycinamide (NH2CH2CO) group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate aromatic compounds. The methoxy groups could be introduced using a methylation reaction, possibly with dimethyl sulfate or methyl iodide. The methylsulfonyl group could be introduced using methane sulfonyl chloride. The glycinamide group could be introduced in the final step, possibly through a reaction with glycine or a glycine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aromatic rings would contribute to the compound’s rigidity and planarity, while the methoxy, methylsulfonyl, and glycinamide groups would add to its polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the methoxy groups could be demethylated under certain conditions. The methylsulfonyl group could potentially be replaced by other groups through nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple polar groups would likely make it somewhat soluble in polar solvents. Its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Future Directions
Properties
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-26-17-8-5-15(6-9-17)11-12-21-20(23)14-22(29(4,24)25)16-7-10-18(27-2)19(13-16)28-3/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMPFCJLZJQBOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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